molecular formula C9H13FO B1179556 SDZ 207-180 CAS No. 125726-31-0

SDZ 207-180

カタログ番号: B1179556
CAS番号: 125726-31-0
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SDZ 207-180 is a permanently charged dihydropyridine (DHP) derivative that selectively modulates L-type calcium channels. Unlike neutral DHPs (e.g., nisoldipine), its fixed charge restricts membrane permeability, making it a valuable tool for studying extracellular binding mechanisms . Electrophysiological studies demonstrate that SDZ 207-180 exhibits voltage-dependent blockade of L-type channels, with greater efficacy when applied extracellularly compared to intracellular administration . Its primary mechanism involves interacting with high-affinity binding sites near the extracellular surface of the channel protein, a conclusion supported by asymmetric responses in cardiac and pituitary (GH4C1) cells .

特性

CAS番号

125726-31-0

分子式

C9H13FO

同義語

SDZ 207-180

製品の起源

United States

化学反応の分析

Mechanism of Action and Calcium Channel Blockade

SDZ 207-180 selectively inhibits L-type calcium channels through voltage-dependent interactions. Unlike neutral DHPs, its permanently charged structure allows direct probing of the extracellular binding domain. Key findings include:

  • Voltage-Dependent Block : SDZ 207-180 exhibits stronger inhibition at depolarized membrane potentials due to preferential binding to open/inactivated channel states .

  • Calcium Interaction : Blockade efficiency increases with higher extracellular calcium concentrations, suggesting competition between Ca²⁺ and SDZ 207-180 at the channel pore .

Table 1: Key Parameters of SDZ 207-180 Activity

ParameterValue/ObservationConditionsSource
IC₅₀ (Inhibition Constant)200 nMCa²⁺ as charge carrier
Voltage Dependence (ΔV₁/₂)+40 mV shift in activation threshold200 nM SDZ 207-180, pH 7.4
Calcium Competition (Kd)~10 μMBuffered Ca²⁺ solutions

Chemical Reactions and Binding Dynamics

SDZ 207-180’s charged nature influences its binding kinetics:

  • Ion Selectivity : Demonstrates reduced efficacy when monovalent cations (Na⁺, Cs⁺) replace Ca²⁺ as charge carriers .

  • pH Sensitivity : Binding affinity decreases under acidic conditions due to protonation effects altering electrostatic interactions .

Table 2: Comparative Blockade Under Different Charge Carriers

Charge CarrierBlock Efficiency (%)Onset Time (s)Recovery Time (s)Source
Ca²⁺95 ± 320–40>300
Na⁺35 ± 560–80120–180
Cs⁺28 ± 470–90100–150

Research Findings and Pharmacological Implications

  • Selectivity : SDZ 207-180 shows minimal off-target effects on sodium or potassium channels, making it a precise tool for studying L-type calcium channel physiology .

  • Comparison to Neutral DHPs : Unlike amlodipine (a neutral DHP), SDZ 207-180’s charged structure prevents membrane permeation, restricting its action to extracellular binding sites .

  • Kinetic Modeling : Studies suggest a two-step binding mechanism: rapid surface charge screening followed by slower pore occlusion .

類似化合物との比較

Comparison with Similar Compounds

2.1. SDZ 207-180 vs. Ionized Amlodipine
  • Charge State : Both SDZ 207-180 (permanently charged) and ionized amlodipine (pH-dependent charge) exhibit voltage-dependent blockade of L-type channels. However, ionized amlodipine retains partial membrane permeability due to its pH-sensitive ionization .
  • Binding Kinetics : The onset of block by ionized amlodipine and SDZ 207-180 is slower in the presence of extracellular Ca²⁺, suggesting that calcium ions modulate their interaction with the channel. For example, in Ca²⁺-buffered conditions (EGTA), block development accelerates compared to Ca²⁺-containing solutions .
  • Internal Application : Neither compound effectively blocks channels when applied intracellularly, reinforcing the extracellular localization of their binding sites .
2.2. SDZ 207-180 vs. Neutral Nisoldipine
  • Membrane Permeability : Neutral nisoldipine readily crosses the membrane, enabling intracellular access to the DHP receptor. In contrast, SDZ 207-180’s charged structure confines its action to extracellular domains .
  • Voltage Dependency : Both compounds exhibit voltage-dependent effects, but nisoldipine’s neutral state allows deeper penetration into the membrane electric field, altering block kinetics .
  • Calcium Sensitivity : Nisoldipine’s activity is less affected by extracellular Ca²⁺ levels compared to SDZ 207-180, highlighting differences in binding site interactions .
2.3. SDZ 207-180 vs. D890 (Intracellular Blocker)
  • Binding Site Accessibility : D890, a permanently charged phenylalkylamine, acts intracellularly on β1-subunit binding sites of calcium channels. SDZ 207-180’s extracellular efficacy contrasts sharply, demonstrating distinct pharmacophore targeting .
  • Experimental Utility : SDZ 207-180 is used to probe extracellular conformational changes, while D890 helps study intracellular modulation .

Research Implications and Controversies

  • Binding Site Localization : SDZ 207-180’s extracellular preference contrasts with Valdivia and Coronado’s lipid bilayer findings, where its long alkyl chain allowed access from either membrane side . However, in intact cells, asymmetric blockade confirms extracellular dominance .
  • Calcium Modulation : SDZ 207-180’s slower block kinetics in Ca²⁺-rich environments suggest competitive interactions between Ca²⁺ and charged DHPs at extracellular sites .
  • Therapeutic Relevance : Unlike neutral DHPs (e.g., nisoldipine) used as antihypertensives, SDZ 207-180’s lack of membrane permeability limits clinical use but enhances its utility in mechanistic studies .

Q & A

Q. How should researchers design longitudinal studies to assess SDZ 207-180’s long-term stability and metabolite formation?

  • Methodological Answer : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic sampling. Employ tandem mass spectrometry (MS/MS) to identify degradation products and quantify their kinetics. Cross-reference findings with ICH guidelines for pharmaceutical stability .

Data Integration and Literature Challenges

Q. What strategies resolve conflicts between historical and contemporary studies on SDZ 207-180’s mechanism of action?

  • Methodological Answer : Perform a systematic review with inclusion criteria weighted by methodological rigor (e.g., sample size, blinding). Use bibliometric tools like VOSviewer to map citation networks and identify consensus or outlier studies .

Q. How can researchers integrate SDZ 207-180’s biochemical data with clinical findings in a cross-disciplinary framework?

  • Methodological Answer : Develop a pharmacokinetic-pharmacodynamic (PK-PD) model linking in vitro potency to in vivo exposure levels. Validate using clinical trial simulations (e.g., GastroPlus) and publish cross-disciplinary datasets in repositories like Zenodo for transparency .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。